2-(4-Methylphenoxy)acetamidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(4-methylphenoxy)ethanimidamide |
InChI |
InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) |
InChI Key |
GNNCNKKBHNXZED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Methylphenoxy Acetamidine and Its Analogues
Strategies for the Construction of the Acetamidine (B91507) Moiety
The formation of the acetamidine group is a critical step in the synthesis of the target compound. Several classical and modern synthetic routes are available to chemists.
Direct Synthetic Routes to Acetamidines
Direct conversion of nitriles to amidines represents a common and efficient approach. The Pinner reaction, first reported by Adolf Pinner in 1877, is a classic and reliable method for this transformation. synarchive.comwikipedia.orgjk-sci.comnumberanalytics.com This two-step process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgjk-sci.com This intermediate is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.orgdrugfuture.com The reaction is typically carried out in anhydrous solvents, and temperature control is crucial to prevent the thermodynamically unstable imidate hydrochloride intermediate from rearranging. jk-sci.com
Another direct approach involves the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal. organic-chemistry.orgacs.orgresearchgate.net This reaction can sometimes produce a mixture of the desired acetamidine and an imidate ester byproduct. organic-chemistry.orgacs.org However, the formation of the imidate ester can be suppressed by conducting the reaction in the presence of excess dimethylamine (B145610), leading to the exclusive formation of the acetamidine. organic-chemistry.orgacs.orgorganic-chemistry.org
More recent developments include metal-catalyzed additions of amines to nitriles. For instance, ytterbium amides have been shown to catalyze the addition of amines to nitriles, providing monosubstituted N-arylamidines in good to excellent yields under solvent-free conditions. organic-chemistry.orgacs.org
Multistep Convergent Synthesis from Phenoxyacetonitrile or Related Precursors
A highly effective strategy for synthesizing 2-(4-methylphenoxy)acetamidine involves the use of 2-(4-methylphenoxy)acetonitrile as a key intermediate. This precursor already contains the desired phenoxyacetic core structure. The nitrile group can then be converted to the acetamidine moiety using methods like the Pinner reaction. synarchive.comwikipedia.orgdrugfuture.com The synthesis of the precursor, 2-(4-methylphenoxy)acetonitrile, can be achieved through the reaction of 4-methylphenol with chloroacetonitrile. google.com
An alternative multistep approach starts with the corresponding phenoxyacetic acid. The carboxylic acid can be converted to an amide, 2-(4-methylphenoxy)acetamide, which can then be transformed into the target acetamidine. Phenoxyacetamide itself can be synthesized from phenoxyacetic acid. lookchem.com
The following table summarizes the key precursors and reagents used in the construction of the acetamidine moiety.
| Starting Material | Reagent(s) | Intermediate/Product | Reference(s) |
| Nitrile | Alcohol, Strong Acid (e.g., HCl), then Ammonia/Amine | Imidate Salt (Pinner Salt), then Amidine | synarchive.comwikipedia.orgjk-sci.comdrugfuture.com |
| Primary Amine | N,N-dimethylacetamide dimethyl acetal | Acetamidine and Imidate Ester | organic-chemistry.orgacs.orgresearchgate.net |
| Primary Amine | N,N-dimethylacetamide dimethyl acetal, excess Dimethylamine | Acetamidine | organic-chemistry.orgacs.orgorganic-chemistry.org |
| Nitrile | Ytterbium Amide, Amine | N-Arylamidine | organic-chemistry.orgacs.org |
| 4-Methylphenol | Chloroacetonitrile | 2-(4-Methylphenoxy)acetonitrile | google.com |
| Phenoxyacetic acid | --- | 2-Phenoxyacetamide (B1293517) | lookchem.com |
Amidation Reactions and Transformations to the Acetamidine Group
Amidation reactions provide another pathway to acetamidines. This typically involves the conversion of a carboxylic acid or its derivative into an amide, followed by further transformation. For instance, 2-(4-methylphenoxy)acetic acid can be reacted with an aminating agent to form 2-(4-methylphenoxy)acetamide. vulcanchem.com This amide can then be a precursor for the final acetamidine. While the direct conversion of amides to unsubstituted amidines is less common, they are valuable intermediates in multistep sequences.
Phenoxy Ether Formation Techniques in the Synthesis of 2-(4-Methylphenoxy) Derivatives
The formation of the ether linkage between the phenyl ring and the acetic acid moiety is the other crucial synthetic step.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. gordon.edumit.edu This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In the context of synthesizing 2-(4-methylphenoxy) derivatives, this would typically involve reacting 4-methylphenol with a haloacetic acid derivative, such as chloroacetic acid. gordon.edu The phenol (B47542) is first deprotonated with a base, such as sodium hydroxide, to form the more nucleophilic phenoxide. gordon.edu This method is effective for producing phenoxyacetic acids which can then be further functionalized. gordon.edu
The following table outlines a typical Williamson ether synthesis for a related compound.
| Reactants | Reagents | Product | Reference(s) |
| 4-Methylphenol, Chloroacetic acid | Sodium Hydroxide | 4-Methylphenoxyacetic acid | gordon.edu |
| 4-hydroxybenzoic acid, 2-(4-methylphenoxy)ethyl halide | Base | 4-[2-(4-Methylphenoxy)ethoxy]benzoic acid | smolecule.com |
Palladium-Catalyzed C-O Coupling Methodologies
In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, offering milder conditions and broader substrate scope compared to traditional methods. mit.edunih.govorganic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. nih.govorganic-chemistry.orgresearchgate.netacs.org For the synthesis of 2-(4-methylphenoxy) derivatives, this could involve coupling a 4-methyl-substituted aryl halide with a protected 2-hydroxyacetamide (B1193895) or a related species. The choice of ligand is often critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands frequently employed to facilitate the key reductive elimination step. mit.eduorganic-chemistry.org These methods provide a direct and efficient route to various aryl ethers. nih.gov
Derivatization and Structural Diversification of the Acetamidine Scaffold
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide range of analogues. Key strategies involve reactions at the acetamidine nitrogen atoms, the introduction of various aromatic and heterocyclic systems, and modifications to the side chain.
N-Substitution Reactions on the Acetamidine Nitrogen
The nitrogen atoms of the amidine group are primary sites for substitution, allowing for the introduction of a variety of functional groups. These reactions are fundamental to altering the electronic and steric properties of the molecule.
Commonly, N-substitution is achieved through the reaction of the parent amidine with alkyl or aryl halides. For instance, the reaction of an aryloxyacetamidine with an appropriate halide in the presence of a base can yield N-mono- or N,N-disubstituted products. The choice of base and reaction conditions can influence the degree of substitution.
Another significant approach is the palladium-catalyzed N-arylation of amidines. This method allows for the coupling of both aryl and alkyl amidines with a wide range of aryl bromides, chlorides, and triflates. rsc.org These reactions often exhibit excellent selectivity for monoarylation and proceed in short reaction times. For example, acetamidine can be effectively coupled with electrophiles like 4-chlorobromobenzene with high selectivity for bromide coupling. rsc.org While direct examples for this compound are not prevalent in the reviewed literature, the principles of these reactions are broadly applicable to its synthesis.
The synthesis of N,N,N'-trimethylaryloxyacetamidines often requires alternative methods to the standard Pinner synthesis, such as the reaction of an N-methyl amide with dimethyl sulfate (B86663) to form an intermediate imidate, which is then converted to the trisubstituted amidine. lookchem.com
Introduction of Diverse Aromatic and Heterocyclic Moieties
Aromatic Moieties: The synthesis of N-aryl acetamides, close analogues of the target amidine, often involves amide coupling reactions between a substituted phenylacetic acid and a substituted aniline (B41778) using coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov Another method is the nucleophilic substitution of a phenoxide with a 2-halo-N-(substituted phenyl)propanamide. nih.gov These principles can be extended to the synthesis of N-aryl-2-(4-methylphenoxy)acetamidines.
Heterocyclic Moieties: A multistep synthesis has been reported for 2-(4-methylphenoxy)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide, an acetamide (B32628) analogue. This synthesis involves the reaction of 4-(4-chlorophenyl)thiazol-2-amine with 2-phenoxyacetic acid using a coupling agent. researchgate.net Similarly, the synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide involves the cyclization of an intermediate with thioglycolic acid. nih.gov These examples highlight the feasibility of introducing complex heterocyclic systems. The synthesis of various N-heterocycles, such as pyrroles, pyrimidines, and quinazolines, often utilizes catalytic borrowing hydrogen and acceptorless dehydrogenative coupling reactions of alcohols as sustainable starting materials. evitachem.com
The following table provides examples of diverse moieties introduced into related acetamide structures.
| Moiety Introduced | Synthetic Approach | Reference |
| 4-(4-bromophenyl)thiazol-2-yl | Multistep synthesis involving coupling agents | researchgate.net |
| 4-oxo-2-arylthiazolidin-3-yl | Cyclization with thioglycolic acid | nih.gov |
| N-(p-tolyl) | Reaction of 2-chloro-N-(p-tolyl)acetamide with sodium azide | cymitquimica.com |
| N-(3-nitrophenyl) | Amide coupling with DCC or EDC | nih.gov |
Side Chain Modifications and Functional Group Interconversions
Modifications to the side chain of this compound can introduce new functionalities and alter the molecule's physical and chemical characteristics.
One common modification is the introduction of substituents on the phenoxy ring. For example, 2-(2-bromo-4-methylphenoxy)acetamide (B34178) has been synthesized, with the bromine atom enhancing the compound's electrophilicity for further reactions. The aldehyde group can be introduced, as seen in 2-(2-Formyl-4-methylphenoxy)-N-(p-tolyl)acetamide, which can then undergo further condensation reactions. cymitquimica.com
Functional group interconversions are also a key strategy. The acetamide group itself can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. nih.gov Furthermore, the phenoxy group can be oxidized to form quinone derivatives. nih.gov In peptide synthesis, electrochemical methods have been developed for the late-stage modification of amidic side-chains, such as the oxidation of glutamine residues to install N,O-acetal functionalities, a principle that could be adapted for phenoxyacetamidine derivatives.
Catalytic Systems and Reaction Optimization for Enhanced Yields and Selectivity
The use of catalytic systems is crucial for improving the efficiency, yield, and selectivity of reactions in the synthesis of this compound and its analogues.
The Pinner reaction, a classic method for synthesizing amidines from nitriles, is acid-catalyzed. lookchem.com However, yields can be lowered if the intermediate imidate salts are not freshly prepared. lookchem.com To improve selectivity in acetamidine synthesis from N,N-dimethylacetamide dimethyl acetal, excess dimethylamine can be added to suppress the formation of imidate ester byproducts. nih.gov
Palladium catalysts are widely used for N-arylation reactions of amidines, offering high selectivity for monoarylation. rsc.org Copper-catalyzed reactions have also been explored for N-arylation. rsc.org For the synthesis of N-heterocycles that can be incorporated into the amidine structure, platinum-on-carbon (Pt/C) has been shown to be an effective heterogeneous catalyst for acceptorless dehydrogenative synthesis. evitachem.com In some cases, base-metal multifunctional nanomagnetic catalysts have been developed for tandem oxidation processes. seela.net
The following table summarizes various catalytic systems used in the synthesis of amidines and related compounds.
| Reaction Type | Catalyst | Key Advantages | Reference |
| Pinner Synthesis | Acid (e.g., HCl) | Classic method for amidine formation | lookchem.com |
| N-Arylation | Palladium complexes | High selectivity for monoarylation | rsc.org |
| N-Heterocycle Synthesis | Pt/C | Heterogeneous, reusable catalyst | evitachem.com |
| Tandem Oxidation | Base-metal nanomagnetic | Multifunctional, solvent-free conditions | seela.net |
Principles of Green Chemistry in the Development of Sustainable Synthetic Routes
The application of green chemistry principles is increasingly important in the synthesis of chemical compounds to minimize environmental impact.
For the synthesis of acetamide derivatives, which are structurally similar to this compound, several green approaches have been reported. These include solvent-free reactions, the use of water as a solvent, and microwave-assisted synthesis. mdpi.com For example, an environmentally friendly technique for synthesizing acetamide derivatives involves using tannic acid as a catalyst under thermal or microwave irradiation conditions without a solvent. mdpi.com
The use of bio-based solvents like Cyrene™ has been proposed as an alternative to conventional solvents such as DMF and NMP for amide bond formation. mdpi.com Furthermore, the development of catalytic systems, such as the use of recyclable metal-based heterogeneous catalysts for the synthesis of N-heterocycles, aligns with green chemistry principles by reducing waste and improving atom economy. evitachem.comnanochemres.org The use of plant extracts in the "green synthesis" of metallic nanoparticles, which can act as catalysts, is another emerging area. mdpi.com These approaches aim to create shorter reaction times, higher yields, and simpler workup procedures, all of which are core tenets of green chemistry.
Advanced Spectroscopic and Structural Elucidation of 2 4 Methylphenoxy Acetamidine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
The ¹H NMR spectrum of 2-(4-Methylphenoxy)acetamidine provides critical information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the p-methylphenoxy group, the methylene protons, the methyl protons, and the protons of the amidine functional group.
The aromatic region typically displays a pattern characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ether linkage (H-2') and the protons meta to the ether linkage (H-3') are chemically distinct and couple with each other, resulting in two doublets. The methylene protons (H-2) adjacent to the oxygen atom appear as a singlet, as they have no adjacent protons to couple with. Similarly, the methyl protons (H-7') of the tolyl group also present as a sharp singlet. The amidine protons (NH₂) can appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Predicted for a solution in a common deuterated solvent like DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.10 | d | 2H | H-3', H-5' (Aromatic) |
| ~6.85 | d | 2H | H-2', H-6' (Aromatic) |
| ~4.50 | s | 2H | H-2 (CH₂) |
| ~2.25 | s | 3H | H-7' (CH₃) |
d = doublet, s = singlet, br s = broad singlet
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments within the molecule. For this compound, seven distinct signals are expected: four for the aromatic carbons, one for the methyl carbon, one for the methylene carbon, and one for the amidine carbon.
The carbon of the amidine group (C-1) is typically found significantly downfield due to the deshielding effect of the attached nitrogen atoms. The aromatic carbons show distinct chemical shifts based on their substitution. The carbon atom bearing the oxygen (C-1') is observed at a lower field than the other aromatic carbons, while the carbon bearing the methyl group (C-4') is also distinct. The sp³ hybridized methylene (C-2) and methyl (C-7') carbons appear in the upfield region of the spectrum. openstax.org
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Predicted for a solution in a common deuterated solvent like DMSO-d₆.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~170 | C-1 (C=N) |
| ~155 | C-1' (Ar C-O) |
| ~130 | C-4' (Ar C-CH₃) |
| ~130 | C-3', C-5' (Ar CH) |
| ~115 | C-2', C-6' (Ar CH) |
| ~68 | C-2 (O-CH₂) |
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a key cross-peak would be observed between the aromatic doublets at ~7.10 ppm and ~6.85 ppm, confirming their ortho relationship on the benzene ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This is essential for definitively assigning the carbon signals. Expected correlations would include:
The aromatic proton signal at ~7.10 ppm with the carbon signal at ~130 ppm (C-3'/C-5').
The aromatic proton signal at ~6.85 ppm with the carbon signal at ~115 ppm (C-2'/C-6').
The methylene proton signal at ~4.50 ppm with the carbon signal at ~68 ppm (C-2).
The methyl proton signal at ~2.25 ppm with the carbon signal at ~20 ppm (C-7').
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for connecting the different fragments of the molecule. columbia.eduuvic.ca Key HMBC correlations would include:
A correlation from the methylene protons (H-2, ~4.50 ppm) to the amidine carbon (C-1, ~170 ppm) and the aromatic ipso-carbon (C-1', ~155 ppm), confirming the O-CH₂-C(NH)NH₂ linkage.
Correlations from the methyl protons (H-7', ~2.25 ppm) to the aromatic carbons C-4' (~130 ppm) and C-3'/C-5' (~130 ppm).
Correlations from the aromatic protons (H-2'/H-6') to the ipso-carbon C-4' and from H-3'/H-5' to the ipso-carbon C-1'.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight of this compound with high accuracy and to study its fragmentation pathways, which provides further structural confirmation.
ESI is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the spectrum is expected to be dominated by the protonated molecular ion, [M+H]⁺. The amidine group is basic and readily protonated. The mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular weight. Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion can be performed to induce fragmentation and analyze the resulting product ions, offering valuable structural information. rsc.orgrsc.org
A plausible fragmentation pathway could involve the neutral loss of ammonia (B1221849) (NH₃) from the protonated amidine group. Another characteristic fragmentation would be the cleavage of the ether bond, leading to fragments corresponding to the p-cresol moiety.
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₉H₁₂N₂O), the calculated exact mass of the protonated molecule [C₉H₁₃N₂O]⁺ can be compared with the experimentally measured value to confirm the elemental composition.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| HRMS (ESI+) m/z [M+H]⁺ | Calculated: 165.10224 |
Infrared (IR) Spectroscopy for the Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method relies on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint.
For phenoxyacetamide derivatives, the IR spectrum provides clear evidence for the core structural components. The acetamide (B32628) moiety is readily identified by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically appearing in the range of 1670–1780 cm⁻¹ libretexts.orgopenstax.org. Another key feature is the N-H stretching vibration of the amide group, which is observed in the 3300–3500 cm⁻¹ region pressbooks.pub. Primary amides (-NH₂) will show two bands in this region, corresponding to symmetric and asymmetric stretching modes pressbooks.pub.
The presence of the aromatic phenoxy group is confirmed by several characteristic absorptions. These include C-H stretching vibrations from the aromatic ring, which occur just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) lumenlearning.com. In-ring C=C stretching vibrations produce a series of bands in the 1400–1600 cm⁻¹ region lumenlearning.com. Furthermore, the ether linkage (Ar-O-CH₂) is identified by C-O stretching bands, often found between 1100 cm⁻¹ and 1255 cm⁻¹ mdpi.comsemanticscholar.org. General C-H stretching from aliphatic parts of the molecule, such as the methylene (-CH₂) bridge and the methyl (CH₃) group, are observed between 2850 and 3000 cm⁻¹ lumenlearning.comlibretexts.org.
A summary of typical IR absorption bands for key functional groups in phenoxyacetamide derivatives is presented below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Example(s) |
|---|---|---|---|
| Amide (N-H) | Stretching | 3329 - 3365 | 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide mdpi.comsemanticscholar.org |
| Amide (C=O) | Stretching | 1680 - 1710 | 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide mdpi.comsemanticscholar.org |
| Aliphatic (C-H) | Stretching | 2921 - 2922 | 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide mdpi.comsemanticscholar.org |
| Aromatic (C=C) | In-ring Stretching | 1503 - 1504 | 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide mdpi.comsemanticscholar.org |
| Ether (Ar-O-C) | Stretching | 1167 - 1172 | 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide mdpi.comsemanticscholar.org |
| Amide (C-N) | Stretching | 1255 - 1296 | 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide mdpi.comsemanticscholar.org |
Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
The data obtained from SCXRD allows for the assignment of the crystal system and space group, which describe the symmetry of the crystal lattice. Phenoxyacetamide derivatives have been shown to crystallize in various systems, including monoclinic and orthorhombic mdpi.comnih.govuomphysics.net. This information is crucial for understanding the solid-state properties of the material.
The table below summarizes crystallographic data for several phenoxyacetamide derivatives, illustrating the type of detailed structural information obtained from SCXRD analysis.
| Compound | Molecular Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | C₂₁H₂₆N₂O₅ | Monoclinic | P2₁ | mdpi.comsemanticscholar.org |
| 2-(4-iodophenoxy)acetamide | C₈H₈INO₂ | Monoclinic | P2₁/c | nih.gov |
| 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | C₁₈H₁₅ClN₂O₂S | Orthorhombic | Pca2₁ | uomphysics.net |
Beyond defining the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. A thorough understanding of these interactions is key to explaining the material's stability, solubility, and other physical properties.
In the crystal structures of phenoxyacetamide derivatives, hydrogen bonding is a dominant interaction that directs the molecular packing. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). Studies on 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide show that its crystal packing is primarily directed by two strong hydrogen bonds (N-H···O and C-H···O) that link adjacent molecules mdpi.comsemanticscholar.org. Similarly, in 2-(4-iodophenoxy)acetamide, the nitrogen-bonded hydrogen atoms participate in hydrogen bonds with the carbonyl oxygen atom of a neighboring molecule, connecting the molecules into centrosymmetric dimeric subunits, which are then linked into chains nih.gov. These chains can further assemble into layers, creating a stable three-dimensional architecture nih.gov. The analysis of these packing motifs provides crucial insights into the supramolecular chemistry of the compound class.
Chromatographic Methods for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for both the isolation of a target compound from a reaction mixture and for the assessment of its purity.
For phenoxyacetamide derivatives, column chromatography is a standard method for purification. nih.gov In this technique, a solution of the crude product is passed through a column packed with a stationary phase, typically silica gel. An eluent, or mobile phase, is passed through the column, and separation occurs based on the differential partitioning of the components between the stationary and mobile phases. For example, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide was purified by column chromatography over silica gel using a dichloromethane:ethyl acetate mixture as the eluent mdpi.comsemanticscholar.org.
Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique used in the analysis of these compounds uomphysics.net. LC separates the components of a mixture, which are then directly introduced into a mass spectrometer. The mass spectrometer provides information about the molecular weight of each component, allowing for both the confirmation of the desired product's identity and the detection of any impurities. This makes LC-MS an essential tool for purity assessment and reaction monitoring during the synthesis of this compound and its derivatives.
Computational and Theoretical Chemistry Studies of 2 4 Methylphenoxy Acetamidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-Methylphenoxy)acetamidine, DFT calculations offer a detailed understanding of its geometry, molecular orbitals, and spectroscopic properties. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost.
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the potential energy of various conformations to find the one with the minimum energy. Conformational analysis identifies the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds.
Table 1: Selected Optimized Geometrical Parameters for a Phenoxy Acetamide (B32628) Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-O (phenoxy) | 1.37 | - |
| O-C (acetamide) | 1.43 | - |
| C=O | 1.23 | - |
| C-N | 1.35 | - |
| C-O-C | - | 118.5 |
| O-C-C | - | 109.8 |
| C-C=O | - | 121.3 |
Note: Data is representative of typical phenoxy acetamide structures and may vary for this compound.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For similar compounds, the HOMO-LUMO gap can be calculated to predict their reactivity.
Table 2: Frontier Molecular Orbital Energies and Energy Gap
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: These values are illustrative for a phenoxy acetamide derivative and would need to be specifically calculated for this compound.
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts are valuable for assigning signals in experimental NMR spectra and can help in the structural elucidation of new compounds.
IR Vibrational Frequencies: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, which helps in the assignment of experimental IR absorption bands to specific functional groups and vibrational modes within the molecule. For phenoxy acetamide derivatives, characteristic vibrational frequencies for C=O stretching, N-H bending, and C-O stretching can be calculated and compared with experimental spectra.
Table 3: Predicted vs. Experimental Vibrational Frequencies for a Phenoxy Acetamide Moiety
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3450 | 3430 |
| C=O Stretch | 1680 | 1675 |
| C-O Stretch (Aryl-Ether) | 1250 | 1245 |
Note: Predicted frequencies are often scaled to better match experimental values.
From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for understanding the molecule's chemical behavior.
Key reactivity indices include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).
These descriptors are invaluable for comparing the reactivity of different molecules and for predicting their interaction behavior in chemical reactions.
Table 4: Calculated Quantum Chemical Descriptors
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
| Electrophilicity Index (ω) | 2.80 |
Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are developed by correlating molecular descriptors (numerical representations of molecular properties) with experimentally determined biological activity.
2D-QSAR: These models use descriptors derived from the 2D representation of the molecule, such as topological indices, constitutional descriptors (e.g., molecular weight), and physicochemical properties (e.g., logP). For a series of phenoxyacetamide derivatives, 2D-QSAR models can be developed to predict their activity against a specific biological target. Statistical methods like Multiple Linear Regression (MLR) are often used to build the QSAR equation.
3D-QSAR: These models consider the three-dimensional structure of the molecules and how they interact with a receptor. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate descriptors based on the steric and electrostatic fields around the molecules. A 3D-QSAR model for this compound and its analogs could provide insights into the structural requirements for optimal biological activity, guiding the design of more potent compounds.
The development of robust QSAR models requires a dataset of compounds with a range of biological activities and the validation of the model's predictive power using internal and external test sets.
Validation of QSAR Models and Predictive Power Assessment
The reliability of a Quantitative Structure-Activity Relationship (QSAR) model is fundamentally dependent on its validation. Validation assesses the model's ability to make accurate predictions for new, untested compounds. For analogues of this compound, such as substituted 2-phenoxy-N-phenylacetamide derivatives, robust validation is crucial. nih.gov The process involves both internal and external validation techniques.
Internal validation is often performed using methods like leave-one-out cross-validation (LOO-CV), which generates the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. External validation involves using an external test set of compounds that were not used in the model's development. The predictive power for this set is measured by the predictive r² (pred_r²). nih.gov A pred_r² value greater than 0.5 is generally considered indicative of a model with good predictive power. mdpi.com
For 2D-QSAR models of related 2-phenoxy-N-substituted acetamide analogues, Multiple Linear Regression (MLR) has produced statistically significant models with a correlation coefficient (r²) of 0.9469, a q² of 0.8933, and a pred_r² of 0.7128. nih.gov Similarly, 3D-QSAR studies on these analogues have yielded models with a q² of 0.9672 and a pred_r² of 0.8480, demonstrating strong correlative and predictive capabilities. nih.gov These validation metrics are essential for ensuring that the QSAR model is not a result of chance correlation and can be reliably used for predicting the activity of new compounds. mdpi.com
Table 1: Validation Parameters for QSAR Models of 2-Phenoxy-N-Substituted Acetamide Analogues
| Model Type | Validation Parameter | Value | Reference |
|---|---|---|---|
| 2D-QSAR (MLR) | r² | 0.9469 | nih.gov |
| q² | 0.8933 | nih.gov | |
| pred_r² | 0.7128 | nih.gov | |
| 3D-QSAR | q² | 0.9672 | nih.gov |
Application of QSAR in Rational Compound Design
Once validated, QSAR models become powerful tools in the rational design of new compounds with enhanced biological activity. ajrconline.org The models provide critical insights into the relationship between the structural features of a molecule and its activity. nih.gov For derivatives of this compound, QSAR can guide the modification of the molecular structure to improve its desired properties.
The descriptors used in the QSAR model highlight which physicochemical properties are most influential. For instance, a 2D-QSAR model for related acetamide analogues identified descriptors like SssNHE-index (related to electrotopological state of nitrogen atoms), slogp (lipophilicity), T_O_N_1, and T_2_Cl_1 as significant. nih.gov This suggests that modifying the molecule's lipophilicity or the electronic environment around specific atoms could modulate its activity.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), generate contour maps that visualize regions where steric, electrostatic, or hydrophobic modifications are likely to increase or decrease activity. nih.gov For example, these maps might indicate that adding a bulky group at a specific position on the phenoxy ring could enhance binding to a target protein, while an electron-withdrawing group at another position might be detrimental. This structural insight allows medicinal chemists to prioritize the synthesis of novel derivatives that are predicted to have higher potency, thereby reducing the number of compounds that need to be synthesized and tested experimentally. nih.govajrconline.org
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme. researchgate.net This method is instrumental in understanding the potential biological targets of this compound and the molecular basis of its activity.
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking simulations can predict how this compound fits into the active site of a biological target. The simulation software calculates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the ligand-target interaction. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net
For example, docking studies on various phenoxy acetamide derivatives against targets like Monoamine Oxidase A (MAO-A) and Cyclooxygenase-2 (COX-2) have shown promising results. One acetamide derivative demonstrated an optimal binding affinity for MAO-A with a binding energy of -8.3 kcal/mol. researchgate.net Another derivative, when docked against the COX-2 enzyme, showed a docking score of -8.9 Kcal/mol. semanticscholar.org A thymol-derived phenoxy acetamide showed a high binding affinity of -7.42 kcal/mol with its target. nih.gov These studies on analogous structures suggest that this compound could also form stable complexes with various biological targets, and docking can be used to prioritize which targets to investigate experimentally.
Table 2: Predicted Binding Affinities for Related Acetamide Derivatives Against Various Targets
| Derivative Class | Biological Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Phenyl sulphanyl acetamide | MAO-A | -8.3 | researchgate.net |
| Phenoxyacetanilide | COX-2 | -8.9 | semanticscholar.org |
Identification of Key Interacting Residues and Pharmacophoric Features
Beyond predicting binding affinity, molecular docking provides detailed information about the non-covalent interactions between the ligand and the target. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, are crucial for stabilizing the ligand-receptor complex. nih.govnih.gov
Analysis of docking poses for related phenoxy acetamide derivatives has identified key interacting amino acid residues. For instance, in the active site of the COX-2 enzyme, interactions with residues such as SER-530 and TRY-355 have been observed. semanticscholar.org In another study, strong hydrogen bonds were formed with catalytic residues Asp219, Met136, and Lys105. nih.gov
By identifying these key interactions, a pharmacophore model can be developed. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model serves as a template for designing new molecules, including derivatives of this compound, that retain these crucial features to ensure potent interaction with the desired biological target.
Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Binding Stability
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target, and the stability of their complex. nih.govnih.gov
For a molecule like this compound, MD simulations can reveal how its different parts (e.g., the phenoxy ring, the acetamidine (B91507) group) move and rotate when in solution or when bound to a receptor. This is crucial because the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a binding site. Studies on related molecules like N-(2-hydroxy-4-methylphenyl)acetamide have used NMR spectroscopy, a technique complemented by MD simulations, to investigate the formation of hydrogen bonds and determine the activation energy of molecular dynamics. nih.gov
When applied to a ligand-receptor complex, MD simulations can assess the stability of the binding mode predicted by docking. By simulating the complex over several nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. The simulations can also reveal subtle changes in the protein's structure upon ligand binding, a phenomenon known as induced fit. This detailed understanding of the dynamic behavior and stability of the complex is vital for confirming and refining the predictions made by molecular docking. nih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Pre-Experimental Prioritization
A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties. nih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are used early in the drug discovery process to predict these properties and prioritize compounds with a higher likelihood of success. nih.govrsc.org
For this compound, various computational models can predict a range of ADME properties. These predictions help to identify potential liabilities before committing resources to synthesis and experimental testing. semanticscholar.org
Absorption: Models can predict properties like human intestinal absorption, Caco-2 cell permeability, and whether the compound is a substrate for efflux transporters like P-glycoprotein. nih.govfrontiersin.org
Distribution: Predictions include plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism: In silico tools can predict the primary sites of metabolism on the molecule and which cytochrome P450 (CYP) enzymes are likely responsible for its breakdown. nih.gov
Excretion: The route and rate of excretion can be estimated.
By generating an early ADME profile for this compound, researchers can identify potential issues, such as poor absorption or rapid metabolism. criver.com This allows for the early redesign of the molecule to improve its ADME characteristics, a critical step for pre-experimental prioritization and reducing late-stage attrition of drug candidates. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-phenoxy-N-phenylacetamide |
Investigation of Biological Activities and Molecular Mechanisms in Vitro Studies
Enzyme Inhibition Studies and Mechanistic Elucidation
Enzyme inhibition is a critical area of drug discovery, aiming to moderate pathological processes by targeting specific enzymes. The following enzyme systems are common targets for therapeutic intervention.
Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Selectivity)
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are significant targets for antidepressant and neuroprotective drugs. There are two isoforms, MAO-A and MAO-B, which are distinguished by their substrate preference and inhibitor selectivity. MAO-A primarily metabolizes serotonin (B10506) and norepinephrine, while MAO-B is more active towards dopamine (B1211576) and phenylethylamine.
The development of selective inhibitors for MAO-A or MAO-B is a key strategy in medicinal chemistry. Selective MAO-A inhibitors are often explored for antidepressant effects, whereas selective MAO-B inhibitors are used in the treatment of Parkinson's disease to reduce the central metabolism of dopamine. The selectivity of an inhibitor is determined by its differential binding affinity to the recognition sites of the two enzyme isoforms. Studies on 2-phenoxyacetamide (B1293517) analogues have identified compounds with high selectivity for MAO-A and others with potent, non-selective inhibitory activity against both isoforms.
Alpha-Glucosidase Inhibition and Kinetic Analysis
Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. Inhibition of this enzyme can delay carbohydrate digestion, leading to a reduction in postprandial blood glucose levels. This mechanism makes α-glucosidase inhibitors a therapeutic approach for managing type 2 diabetes.
Kinetic analysis, using methods like the Lineweaver-Burk plot, is employed to determine the mode of inhibition (e.g., competitive, noncompetitive, or uncompetitive). This analysis provides insights into how the inhibitor interacts with the enzyme and the enzyme-substrate complex, which is crucial for drug design and development. Various natural and synthetic compounds have been investigated for their α-glucosidase inhibitory potential, with some showing greater potency than existing drugs like acarbose.
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Overactivity of XO leads to an overproduction of uric acid, which can result in hyperuricemia, a condition linked to gout. Therefore, inhibiting XO is a primary strategy for treating these conditions.
Compounds that inhibit XO, such as allopurinol, work by blocking the enzyme's active site. Research into new XO inhibitors focuses on discovering potent and safe alternatives, often from natural products or synthetic libraries, that can effectively lower uric acid production.
Exploration of Other Relevant Enzyme Systems
The chemical scaffold of a compound like 2-(4-Methylphenoxy)acetamidine could potentially interact with various other enzyme systems. A prominent example is the Cytochrome P450 (CYP) family of enzymes, which are central to drug metabolism. Inhibition or induction of CYP isozymes (e.g., CYP3A4, CYP2C19) can lead to significant drug-drug interactions. Other enzyme systems that could be relevant targets depending on the compound's structure include kinases, proteases, or other oxidoreductases, which play roles in a multitude of cellular processes.
| Enzyme System | Primary Function | Therapeutic Relevance |
| Monoamine Oxidase (MAO) | Metabolizes monoamine neurotransmitters (e.g., dopamine, serotonin). | Depression, Parkinson's disease. |
| Alpha-Glucosidase | Breaks down complex carbohydrates into glucose in the intestine. | Type 2 Diabetes. |
| Xanthine Oxidase (XO) | Catalyzes the final steps of purine metabolism to produce uric acid. | Gout, Hyperuricemia. |
| Cytochrome P450 (CYP) | Metabolizes a wide range of drugs and foreign compounds. | Drug-drug interactions. |
Cellular Pathway Modulation and Signal Transduction Studies
Beyond direct enzyme inhibition, chemical compounds can exert biological effects by modulating complex cellular signaling pathways that control cell fate and function.
Modulation of Osteoclast Differentiation and Bone Resorption
Bone remodeling is a balanced process involving bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity leads to bone loss and diseases like osteoporosis. Osteoclasts are large, multinucleated cells that differentiate from macrophage precursors under the influence of key signaling molecules, most notably the Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL).
The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a cascade of intracellular signaling events. This includes the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and nuclear factor of activated T-cells 1 (NFATc1), which is considered the master regulator of osteoclast differentiation. These pathways lead to the expression of osteoclast-specific genes, such as cathepsin K and matrix metalloproteinase 9 (MMP-9), which are essential for the degradation of bone matrix.
Studies on various acetamide (B32628) derivatives have shown that they can inhibit RANKL-induced osteoclast differentiation. These compounds were found to suppress the expression of key osteoclast markers and reduce bone resorption activity in vitro. The mechanism often involves the downregulation of critical signaling pathways like NF-κB and the subsequent reduction in NFATc1 expression.
Based on a comprehensive search of available scientific literature, there is no specific research data for the compound “this compound” corresponding to the biological activities outlined in the requested article structure. Studies detailing the in vitro effects of this particular compound on the RANKL signaling pathway, the gene expression of its downstream effectors, its antimicrobial efficacy, or its antioxidant activity through radical scavenging assays could not be located.
The provided search results contain information on related but distinct chemical structures. For instance, studies on other phenoxyacetamide derivatives show activity in osteoclastogenesis models, and various acetamide compounds have been profiled for antimicrobial and antioxidant potential. However, these findings are specific to the compounds investigated in those studies and cannot be scientifically attributed to "this compound."
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on “this compound” due to the absence of published research findings on this specific compound in the requested areas. Creating content would require speculation or misattribution of data from other molecules, which would be scientifically inaccurate.
In Vitro Antioxidant Activity Assessment
Modulation of Intracellular Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production
No in vitro studies detailing the specific effects of this compound on the production or modulation of intracellular ROS or NO were identified. Research into the antioxidant or pro-oxidant activities of this particular compound, or its influence on nitric oxide synthase pathways in cell models, is not available in the reviewed literature.
Plant Growth Regulation and Auxin-Like Activity
There is no available research specifically evaluating this compound for its potential as a plant growth regulator or for any auxin-like activity. Although the phenoxyacetic acid structure is a well-known feature of synthetic auxins, studies confirming or refuting such properties for the acetamidine (B91507) derivative are absent from the scientific literature.
Other In Vitro Biological Screenings (e.g., Antiviral, Anti-Inflammatory, Anticancer Activities in Cell Lines)
Dedicated in vitro screenings of this compound for antiviral, anti-inflammatory, or anticancer activities in various cell lines have not been reported in the available literature. While related molecules containing a 2-(p-tolyloxy)acetamide moiety have been synthesized and tested within broader chemical libraries for anticancer and anti-inflammatory potential, no specific data on the bioactivity of the parent compound, this compound, could be sourced. Therefore, no data tables or detailed research findings on its efficacy in these areas can be provided.
Due to the absence of specific research data for this compound in the stipulated areas, a detailed and scientifically accurate article that adheres to the user's strict outline and content requirements cannot be generated at this time.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Comprehensive Analysis of Substituent Effects on Biological Potency and Selectivity
The biological profile of phenoxyacetamidine-related structures can be significantly altered by the introduction, removal, or modification of various substituents. Structure-activity relationship (SAR) studies on analogous scaffolds, such as 2-aryloxy-N-(pyrimidin-5-yl)acetamides, reveal that systematic modifications to different regions of the molecule are essential for optimizing activity. mdpi.com For instance, in the development of SLACK potassium channel inhibitors, a hit optimization effort involved preparing analogues with variations in four distinct regions of a related scaffold to establish clear SAR for channel inhibition. mdpi.com
The nature of the substituent on the aromatic ring plays a pivotal role. Modifications can range from simple alkyl groups to halogens and more complex moieties, each imparting unique electronic and steric properties. In a series of benzamide (B126) derivatives, it was observed that substituents with less steric bulk attached to an aniline (B41778) ring could reduce obstacles for the compound binding to its target receptor, thereby increasing activity. mdpi.com This principle suggests that the size and placement of groups on the phenoxy ring of 2-(4-Methylphenoxy)acetamidine are critical determinants of its biological efficacy.
Furthermore, the linker between the aromatic system and the core active moiety can be modified. In related compounds, linkers have been varied by incorporating different atoms like sulfur or nitrogen, or by altering their length and flexibility. mdpi.comnih.gov These changes directly influence the compound's ability to adopt the optimal conformation for binding to its biological target.
The following table summarizes representative analogues from a related acetamide (B32628) series, illustrating how systematic substitutions are used to explore the SAR.
| Compound ID | Core Scaffold Modification | Aromatic Ring Substituent | Purpose of Modification |
| Analog 10 | 2-methylpropanoic acid coupling | 4-chloro | Establish baseline activity mdpi.com |
| Analog 40 | 2-methylpropanoic acid coupling | 4-chloro (phenoxy), 2,6-difluoro (pyrimidinoxy) | Explore selectivity and potency mdpi.com |
| Analog 66 | 2-methylpropanoic acid coupling | 4-chloro (phenoxy), 4-cyano (phenylamino) | Investigate impact of polar groups mdpi.com |
| Analog 68 | Copper-catalyzed displacement | Not specified | Introduce a thiol (sulfur) linker mdpi.com |
| Analog 69 | Copper-catalyzed displacement | Not specified | Introduce an amine (nitrogen) linker mdpi.com |
This table is illustrative of SAR strategies in related compound series.
Delineation of the Role of the Acetamidine (B91507) Moiety in Biological Target Recognition and Binding
The acetamidine group, -C(=NH)NH₂, is a key functional group that often serves as a pharmacophore, playing a direct and critical role in molecular recognition and binding. As a strong basic group, it is typically protonated at physiological pH, forming a positively charged acetamidinium (B1228376) ion. This cationic nature allows it to engage in powerful electrostatic interactions, such as salt bridges, with negatively charged amino acid residues like aspartate and glutamate (B1630785) within a receptor's binding pocket.
These interactions are fundamental to the specificity and affinity of a ligand for its target. researchgate.net For example, the selective acetamidine-based inhibitor CM544 demonstrates selective binding to the inducible nitric oxide synthase (iNOS) enzyme, a process driven by interactions within the enzyme's active site. researchgate.net The ability of the acetamidine moiety to form multiple, directionally specific hydrogen bonds further anchors the molecule to its target, contributing significantly to the stability of the ligand-receptor complex. researchgate.net Each hydrogen bond can increase binding affinity by approximately an order of magnitude, highlighting the importance of this functional group in achieving high potency. researchgate.net
The planar geometry of the acetamidine group also influences its interaction profile, allowing it to participate in π-stacking interactions if adjacent to aromatic systems within the binding site. The combination of strong ionic bonding, hydrogen bonding capacity, and defined spatial arrangement makes the acetamidine moiety a crucial element for high-affinity and selective biological target engagement. researchgate.netnih.gov
Quantitative Assessment of Aromatic Ring Substitutions on Activity
The systematic substitution of the aromatic ring provides a powerful tool for quantitatively assessing how changes in steric and electronic properties affect biological activity. This process, often part of a quantitative structure-activity relationship (QSAR) study, allows researchers to build predictive models. nih.gov
Position and Electronic Nature of Methyl Groups: The placement of a methyl group—as seen in this compound—is not trivial. The "magic methyl" effect in drug discovery demonstrates that the strategic addition of a methyl group can dramatically increase a compound's potency. nih.gov For example, in a series of PDE4D3 inhibitors, a methylated compound (62) showed an IC₅₀ of 0.47 µM, whereas its unmethylated counterpart (61) had an IC₅₀ of 11 µM, a greater than 20-fold increase in potency. nih.gov This enhancement can be due to improved hydrophobic interactions with the binding pocket or by inducing a more favorable binding conformation. nih.gov Similarly, compounds methylated at the 5-position of a bis-indole core showed increased potency for inhibiting cancer cell proliferation compared to their unmethylated analogs. nih.gov
Halogen and Other Group Substitutions: Replacing or adding other groups, such as halogens, also has a quantifiable impact. In studies of multimodal chromatography systems, phenyl ring fluorination created subtle but measurable changes in protein elution, indicating altered intermolecular interactions. nih.gov In a series of larvicidal benzamides, compounds with different halogen substitutions (e.g., fluoro, chloro, bromo) on the aniline ring exhibited varying levels of activity, with compound 7a (unsubstituted) and 7f (4-fluoro) showing 100% larvicidal activity at 10 mg/L. mdpi.com
The following table presents data from different compound series that quantitatively illustrates the impact of aromatic ring substitutions.
| Compound Series | Unsubstituted/Base Analog | Activity | Substituted Analog | Substitution | Activity | Fold Change |
| PDE4D3 Inhibitors nih.gov | Compound 61 | IC₅₀: 11 µM | Compound 62 | Methylation of linker | IC₅₀: 0.47 µM | ~23x increase |
| Anticancer Agents nih.gov | Compound 90/92 | Lower Potency | Compound 89/91 | Methylation at position 5 | Higher Potency | Not specified |
| Larvicidal Benzamides mdpi.com | Compound 7a | 100% at 10 mg/L | Compound 7f | 4-Fluoro | 100% at 10 mg/L | No change |
| Larvicidal Benzamides mdpi.com | Compound 7a | 100% at 10 mg/L | Compound 7j | 4-Methyl | 80% at 10 mg/L | Decrease |
Data is compiled from studies on various analogous structures to illustrate QSAR principles.
Conformational Landscape Analysis and its Correlation with Observed Biological Activities
A molecule's biological activity is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements (conformers) a molecule can adopt due to rotation around its single bonds. For a molecule like this compound, key rotatable bonds include the C-O ether linkage and the bonds connecting the acetamidine moiety.
In related heterocyclic systems, small twists from a planar conformation have been found to have minimal effects, while larger twists can produce significant variations in spectroscopic and, by extension, binding properties. researchgate.net By analyzing a series of active and inactive analogues, researchers can construct a pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity. This model provides a powerful hypothesis about the bioactive conformation and guides the design of new, more rigid analogues that are "locked" into this favorable shape, potentially leading to increased potency and selectivity.
Rational Design and Iterative Synthesis of Novel Analogues Guided by SAR Insights
Rational drug design is an iterative process that leverages the SAR and QSAR insights gained from initial studies to create novel compounds with improved properties. nih.govnih.gov This cycle begins with a "hit" or "lead" compound, such as this compound, and systematically builds upon it.
The process typically follows these steps:
Generate Initial SAR Data: A first set of analogues is synthesized by making systematic modifications to the lead compound. This could involve altering the substituent on the phenoxy ring (e.g., changing the methyl group's position or replacing it with other groups like halogens or methoxy (B1213986) groups).
Biological Evaluation: The new compounds are tested to determine their biological activity (e.g., potency, selectivity).
Analyze SAR and Build Models: The data is analyzed to identify key structural features that enhance or diminish activity. For instance, it might be found that a small, electron-donating group in the para position of the phenoxy ring is optimal.
Design the Next Generation: Guided by these findings, a new set of analogues is designed to test the hypotheses. For example, if a hydrophobic pocket is suspected, analogues with larger alkyl groups might be created. This structure-based rational design approach has proven highly effective. nih.gov
Synthesize and Re-evaluate: The newly designed compounds are synthesized and put through biological testing, and the cycle repeats.
This iterative approach can lead to dramatic improvements in potency. In the rational design of DPP-4 inhibitors, these strategies resulted in an approximately 7400-fold boost in potency from the initial lead compound to the optimized analogues. nih.gov This demonstrates how leveraging SAR insights allows for a focused and efficient path toward developing highly active and selective molecules.
Applications in Chemical Biology Research
Development of Molecular Probes for Target Identification and Validation in Biological Systems
The development of a molecular probe from a novel compound like "2-(4-Methylphenoxy)acetamidine" would involve modifying its structure to incorporate a reporter group, such as a fluorescent dye or a radioactive isotope. This would allow for the visualization and tracking of the molecule's interactions within a biological system. Such probes are instrumental in identifying the specific proteins or other biomolecules that the compound binds to, thereby validating them as potential therapeutic targets.
Use as Modulators to Decipher Specific Biochemical Pathways and Cellular Processes
To investigate its potential as a modulator, "this compound" would be tested in various cellular assays to observe its effects on specific biochemical pathways. Researchers would look for changes in enzyme activity, gene expression, or cell signaling events after treatment with the compound. By understanding how the compound perturbs these processes, scientists can gain insights into the fundamental mechanisms of cellular function.
Contribution to the Development of Research Tools for Advanced Cellular and Molecular Studies
If "this compound" were found to have a specific and potent biological activity, it could be developed into a valuable research tool. For example, if it selectively inhibits a particular enzyme, it could be used by researchers to study the role of that enzyme in various cellular and disease models. This contributes to the broader toolkit available to the scientific community for molecular and cellular biology research.
Exploration of Potential as Precursors for Novel Lead Compounds in Early-Stage Pharmaceutical Discovery (Excluding Clinical Development)
The journey of a compound from a "hit" in an initial screen to a "lead" compound involves extensive chemical modification and biological testing. The structure of "this compound" could serve as a starting point, or scaffold, for the synthesis of a library of related compounds. These new molecules would then be evaluated for improved potency, selectivity, and drug-like properties in the early, pre-clinical stages of pharmaceutical discovery. This iterative process of synthesis and testing is fundamental to identifying promising candidates for further development.
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Routes for 2-(4-Methylphenoxy)acetamidine
The advancement of novel and more efficient synthetic methodologies is a cornerstone of chemical research. For this compound, future efforts could focus on the development of synthetic pathways that are not only higher in yield but also more environmentally benign and cost-effective. Research in this area could explore avenues such as catalytic processes that minimize waste and the use of greener solvents. The development of a robust and scalable synthesis will be crucial for facilitating further biological evaluation and potential commercialization.
Key research objectives in this area include:
Exploration of novel catalytic systems: Investigating the use of transition metal catalysts or organocatalysts to improve reaction efficiency and selectivity.
Application of flow chemistry: Utilizing continuous flow reactors to enhance reaction control, safety, and scalability.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Catalytic Hydrogenation | High atom economy, clean reaction | Catalyst cost and sensitivity |
| Reductive Amination | Readily available starting materials | Control of over-alkylation |
| Multi-component Reactions | High efficiency, molecular diversity | Optimization of reaction conditions |
Advanced Mechanistic Elucidation through Integration with Omics Technologies (e.g., Proteomics, Metabolomics)
To fully understand the biological effects of this compound, it is imperative to elucidate its mechanism of action at a molecular level. The integration of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to achieve this. These technologies can provide a global view of the changes that occur within a biological system upon treatment with the compound.
Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify the direct protein targets of this compound and downstream signaling pathways that are affected.
Metabolomics: This technology focuses on the comprehensive analysis of metabolites, providing insights into the metabolic pathways that are perturbed by the compound.
The data generated from these approaches can help to construct a detailed picture of the compound's mechanism of action, which is essential for its further development as a therapeutic agent.
Identification and Characterization of Novel Biological Targets (In Vitro)
The identification of the specific biological targets of this compound is a critical step in understanding its therapeutic potential. In vitro screening assays are fundamental to this process. A variety of techniques can be employed to identify and characterize these targets.
Future research should focus on:
High-throughput screening (HTS): Screening large libraries of purified enzymes or receptors to identify potential targets.
Affinity chromatography: Using the compound as a bait to isolate its binding partners from cell lysates.
Biophysical techniques: Employing methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and kinetics of the compound to its target.
The following table outlines potential classes of biological targets and the corresponding screening methods:
| Target Class | Screening Method |
| Enzymes | Enzyme inhibition assays |
| Receptors | Radioligand binding assays |
| Ion Channels | Electrophysiological recordings |
| Transporters | Uptake and efflux assays |
Refinement and Application of Advanced Computational Models for Precise Activity and Selectivity Prediction
Computational modeling has become an indispensable tool in modern drug discovery. nih.gov For this compound, the development and application of advanced computational models can significantly accelerate the identification of more potent and selective analogs. plos.org
Key computational approaches to be explored include:
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity.
Molecular Docking: Simulating the binding of the compound to the three-dimensional structure of its target protein to predict binding affinity and mode.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex over time to understand the stability of the interaction.
These computational studies can provide valuable insights into the key structural features required for biological activity and guide the design of new derivatives with improved properties. plos.org
Design and Synthesis of Next-Generation Derivatives with Tailored Biological Profiles
Building upon the knowledge gained from mechanistic studies and computational modeling, the rational design and synthesis of next-generation derivatives of this compound represents a promising avenue for future research. The goal is to create new molecules with tailored biological profiles, such as enhanced potency, improved selectivity, and favorable pharmacokinetic properties. nih.govijper.orgrsc.orgnih.gov
The process of designing and synthesizing these derivatives involves:
Structure-Activity Relationship (SAR) studies: Systematically modifying the chemical structure of the parent compound and evaluating the effect of these modifications on biological activity.
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's characteristics.
Introduction of new functionalities: Adding chemical groups that can enhance target binding or modulate the compound's physicochemical properties.
Through iterative cycles of design, synthesis, and biological evaluation, it is possible to develop novel analogs of this compound with optimized therapeutic potential. nih.govijper.orgrsc.orgnih.gov
Q & A
(B) What are the optimal synthetic routes for 2-(4-methylphenoxy)acetamidine, and how can purity be validated?
Methodology:
- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-methylphenol with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) yields intermediates, followed by amidination with ammonia or guanidine . Catalysts like Pd/C or CuI may enhance yields in cross-coupling steps .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 2.3 ppm for methyl group, δ 6.8–7.2 ppm for aromatic protons) and FTIR (C=N stretch at ~1650 cm⁻¹) .
(A) How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodology:
- Data Triangulation : Compare bioactivity datasets across multiple assays (e.g., enzyme inhibition vs. cell viability). For instance, discrepancies in IC₅₀ values may arise from assay conditions (pH, solvent) or protein binding artifacts .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl to methoxy) and evaluate changes in activity. Computational docking (AutoDock Vina) can predict binding modes to targets like kinases or GPCRs .
(B) What spectroscopic techniques are critical for characterizing this compound’s structural stability?
Methodology:
- NMR : 2D-COSY and HSQC confirm proton-proton coupling and carbon-proton connectivity, ruling out tautomeric shifts in the amidine group .
- Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 193.1102) validates molecular formula (C₁₀H₁₃N₂O) and detects degradation products .
- X-ray Crystallography : Resolve bond lengths/angles (e.g., C-N bond ~1.32 Å) to confirm stereoelectronic effects .
(A) How does the methylphenoxy moiety influence the compound’s pharmacokinetic properties in preclinical models?
Methodology:
- In Silico Prediction : Use SwissADME to calculate logP (~2.1) and permeability (Caco-2 assay). The methyl group enhances lipophilicity, improving blood-brain barrier penetration .
- In Vivo Testing : Administer radiolabeled compound (³H or ¹⁴C) to rodents. Track bioavailability via LC-MS/MS and metabolite profiling (e.g., hepatic oxidation to carboxylic acid derivatives) .
(B) What are the best practices for handling this compound in aqueous vs. nonpolar solvents?
Methodology:
- Solubility : The compound is soluble in DMSO (>50 mg/mL) but sparingly in water (<1 mg/mL). Use sonication or co-solvents (PEG-400) for aqueous formulations .
- Stability : Store in anhydrous DMSO under argon at -20°C. Monitor degradation via UV-Vis (λmax ~270 nm) over 72 hours .
(A) What strategies mitigate off-target effects when using this compound in enzyme inhibition studies?
Methodology:
- Counter-Screening : Test against related enzymes (e.g., kinase panels from Eurofins). For example, if targeting AMPK, screen for PI3K/mTOR cross-reactivity .
- Proteome Profiling : Use affinity-based probes (e.g., biotinylated derivatives) with pull-down/MS to identify unintended binding partners .
(B) How can researchers optimize reaction yields for large-scale synthesis?
Methodology:
- Catalyst Screening : Test Pd(OAc)₂ vs. NiCl₂ in Suzuki-Miyaura couplings. Yields improve with microwave-assisted synthesis (120°C, 30 min) .
- Workup : Extract with ethyl acetate (3× volumes) and purify via flash chromatography (silica gel, hexane/EtOAc 3:1) .
(A) What computational models predict the compound’s reactivity in nucleophilic environments?
Methodology:
- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G*) map electrostatic potential surfaces, identifying electrophilic centers susceptible to nucleophilic attack .
- Kinetic Studies : Monitor reaction rates (UV-Vis or NMR) with varying nucleophiles (e.g., thiols vs. amines) to validate computational predictions .
(B) How to differentiate degradation products from synthetic byproducts?
Methodology:
- Forced Degradation : Expose to heat (80°C), light (UV 254 nm), and acidic/alkaline conditions. Compare LC-MS profiles with synthetic intermediates .
- Isotopic Labeling : Synthesize deuterated analogs to trace fragment origins in mass spectra .
(A) What in vitro models best evaluate the compound’s potential as a kinase inhibitor?
Methodology:
- Kinase Assays : Use ADP-Glo™ (Promega) for high-throughput screening against kinase panels. Validate hits with Western blotting (phospho-substrate detection) .
- Cell-Based Models : Treat cancer cell lines (e.g., HeLa, A549) and measure apoptosis (Annexin V/PI) and cell cycle arrest (flow cytometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
